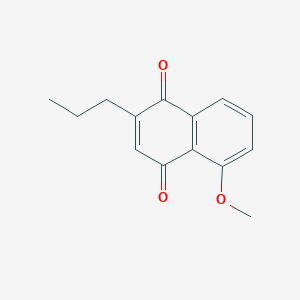
5-Methoxy-2-propylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-propylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. The compound’s structure consists of a naphthalene ring with methoxy and propyl substituents at specific positions, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds using acid-catalyzed reactions. The Paal-Knorr synthesis is a notable method for preparing such compounds, where the cyclization of 1,4-dicarbonyl compounds leads to the formation of naphthoquinones .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The choice of raw materials, reaction conditions, and catalysts play a crucial role in achieving efficient large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
5-Methoxy-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have distinct biological and chemical properties .
科学研究应用
5-Methoxy-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of 5-Methoxy-2-propylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar quinone structure but lacking the methoxy and propyl substituents.
Juglone (5-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group at the 5-position.
Lawsone (2-hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group at the 2-position.
Uniqueness
5-Methoxy-2-propylnaphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and interaction with biological targets .
属性
CAS 编号 |
80213-83-8 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
5-methoxy-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-3-5-9-8-11(15)13-10(14(9)16)6-4-7-12(13)17-2/h4,6-8H,3,5H2,1-2H3 |
InChI 键 |
WDWHIJYVFMIBAS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
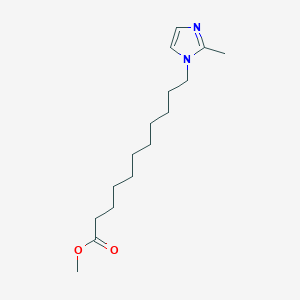
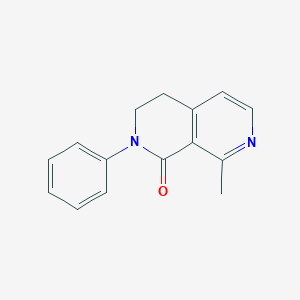
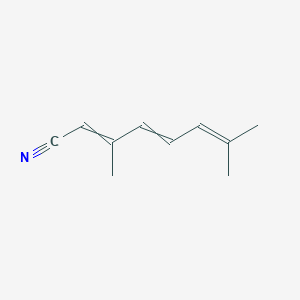
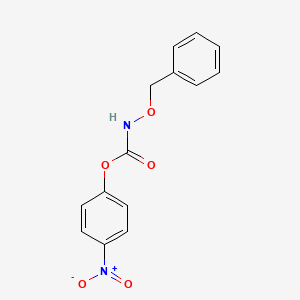
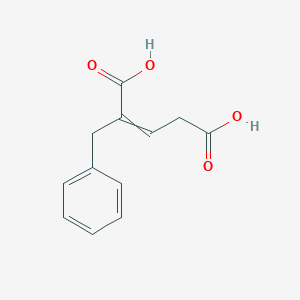
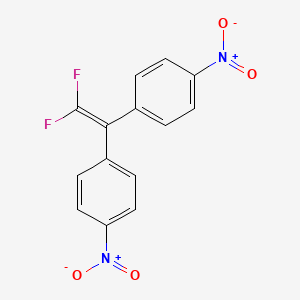

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
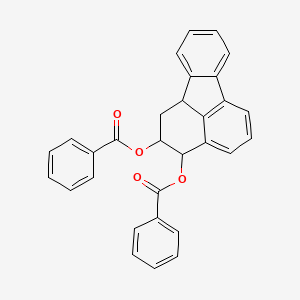
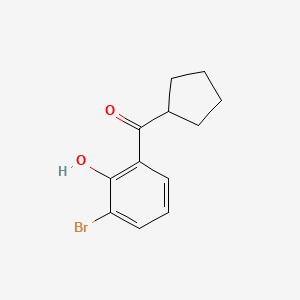
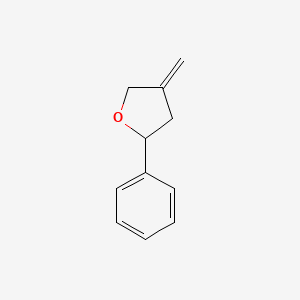
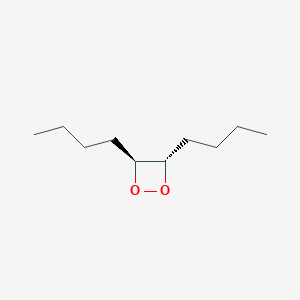
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
